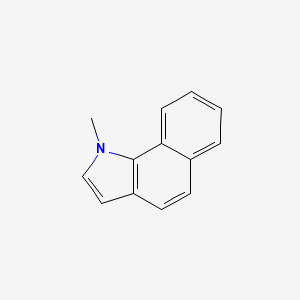

1-Methyl-1H-benz(g)indole

Description

Historical Context of Benz(g)indole and its Derivatives in Chemical Research

The history of benz(g)indole chemistry is an extension of the rich history of indole (B1671886) chemistry, which began in the 19th century with the work of Adolf von Baeyer on the degradation of the natural dye indigo (B80030). wikipedia.org The Fischer indole synthesis, discovered by Emil Fischer in 1883, provided a versatile method for the synthesis of a wide array of indole derivatives and remains a cornerstone of heterocyclic chemistry to this day. wikipedia.org

The exploration of larger, annulated indole systems such as benz(g)indoles followed the establishment of fundamental indole chemistry. Early research was often driven by the desire to understand the properties of polycyclic aromatic hydrocarbons and their heterocyclic analogues. Over the years, various synthetic methods have been developed to construct the benz(g)indole framework. These include classical approaches like the Nenitzescu reaction, which has been applied to the synthesis of various indoles and benz(g)indoles. publish.csiro.au More recent methods, such as those employing indium(III) catalysis for the cyclization of homopropargyl azides, have provided more atom-economical routes to these structures. acs.org The accumulation of synthetic methodologies and the study of the properties of benz(g)indoles have been particularly active over the last two decades. researchgate.net

Significance of the Benz(g)indole Core Structure in Contemporary Organic Chemistry

The benz(g)indole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. rsc.org This versatility has led to the investigation of benz(g)indole derivatives for a wide range of therapeutic applications. For instance, various substituted benz(g)indoles have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. smolecule.commdpi.com The fusion of an additional benzene (B151609) ring to the indole core expands the planar aromatic system, which can enhance interactions with biological macromolecules, such as DNA or protein active sites.

Beyond medicinal chemistry, the extended π-system of benz(g)indoles makes them interesting candidates for applications in materials science, particularly in the field of organic electronics. dergipark.org.tr Their fluorescent properties have also been a subject of study. dergipark.org.tr

Overview of Academic Research Avenues for N-Methylated Benz(g)indoles

Research into N-methylated benz(g)indoles is often driven by the goal of understanding how N-substitution impacts the properties of the parent benz(g)indole system. The methyl group can influence the electronic nature of the indole nitrogen, which in turn affects the reactivity of the entire molecule. nih.gov

A significant area of investigation is the synthesis of N-methylated benz(g)indoles and their subsequent functionalization. For example, the synthesis of 2-(aryldiazenyl)-3-methyl-1H-benzo[g]indole derivatives, where the indole nitrogen can be methylated, has been explored in the context of developing new anticancer agents. mdpi.com The presence of the N-methyl group can prevent the formation of certain byproducts in chemical reactions and can also serve to block or direct reactivity at other positions on the indole ring.

Furthermore, studies on N-methylated indoles, in general, have shown that this modification can significantly enhance biological activity. nih.gov For instance, in some series of anticancer compounds, N-methylation of the indole ring has led to a notable increase in potency. nih.gov This has spurred further investigation into the synthesis and biological evaluation of a variety of N-methylated benz(g)indole derivatives. Research has also focused on developing novel synthetic methods for N-methylated indoles, such as the use of green catalysts in multicomponent reactions. rsc.org

| Compound Name | CAS Number |

| 1-Methyl-1H-benz(g)indole | 57582-30-6 |

| This compound-3-carbaldehyde | 57582-34-0 molaid.com |

| Indigo | Not Applicable |

| Indole | 120-72-9 wikipedia.org |

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C13H11N |

| Molecular Weight | 181.24 g/mol |

| CAS Number | 57582-30-6 |

Interactive Data Table: Synthetic Approaches to Benz(g)indoles

| Reaction Name | Description | Key Reagents/Conditions | Reference |

| Nenitzescu Reaction | A method for preparing hydroxyindoles and has been applied to the synthesis of benz(g)indoles. | Benzoquinone, enaminones | publish.csiro.au |

| Indium(III)-Catalyzed Cyclization | An atom-economical method for synthesizing pyrroles and benzo[g]indoles. | Homopropargyl azides, InCl3 | acs.org |

| Fischer Indole Synthesis | A classic and widely used method for synthesizing indoles from arylhydrazones. | Arylhydrazones, acid catalyst | wikipedia.org |

| Polyphosphoric Acid (PPA) Cyclization | Used for the cyclization of arylamidrazones to form benzo[g]indoles. | Arylamidrazones, PPA | mdpi.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methylbenzo[g]indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N/c1-14-9-8-11-7-6-10-4-2-3-5-12(10)13(11)14/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXSQDJBXSCEGTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345183 | |

| Record name | 1H-Benz[g]indole, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57582-30-6 | |

| Record name | 1H-Benz[g]indole, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Investigations and Structural Elucidation Methodologies for 1 Methyl 1h Benz G Indole Derivatives

Advanced Spectroscopic Characterization Techniques for Structural Proof

A combination of nuclear magnetic resonance, vibrational spectroscopy, mass spectrometry, and X-ray diffraction provides a comprehensive toolkit for the structural verification of 1-Methyl-1H-benz(g)indole.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton, Carbon, and Heteroatoms

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. While specific experimental spectra for this compound are not widely published, its spectral characteristics can be reliably predicted based on the known data for the parent compound, 1H-benz(g)indole, and the well-understood effects of N-methylation on the indole (B1671886) scaffold.

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the number of distinct proton environments and their neighboring protons. For this compound, the spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the fused benzene (B151609) and naphthalene (B1677914) rings, as well as the pyrrole (B145914) moiety. A key distinguishing feature will be a singlet in the upfield region (around 3.8-4.2 ppm), corresponding to the three protons of the N-methyl group. scispace.com This signal replaces the broad singlet for the N-H proton observed in the parent 1H-benz(g)indole. The specific chemical shifts and coupling constants (J-values) of the aromatic protons provide a unique fingerprint of the molecule's substitution pattern.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound is predicted to show multiple signals in the downfield region (100-140 ppm), corresponding to the sp²-hybridized carbons of the aromatic and heterocyclic rings. nih.gov A signal in the upfield region (approximately 30-35 ppm) would confirm the presence of the N-methyl carbon. Comparison with the known ¹³C NMR data for 1H-benz(g)indole allows for the assignment of each carbon atom in the structure. nih.gov The chemical shift of the carbons adjacent to the nitrogen atom (C2 and C9a) are particularly sensitive to the methylation of the indole nitrogen.

Predicted ¹H and ¹³C NMR Data for this compound Note: These are predicted values based on analogous compounds and general spectroscopic principles. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~3.9 - 4.2 (s, 3H) | ~30 - 35 |

| H-2 | ~7.2 - 7.4 (d) | ~125 - 128 |

| H-3 | ~6.5 - 6.7 (d) | ~101 - 104 |

| H-4 | ~7.9 - 8.1 (d) | ~120 - 123 |

| H-5 | ~7.4 - 7.6 (t) | ~124 - 127 |

| H-6 | ~7.3 - 7.5 (t) | ~122 - 125 |

| H-7 | ~7.8 - 8.0 (d) | ~128 - 131 |

| H-8 | ~8.1 - 8.3 (d) | ~118 - 121 |

To achieve complete and unambiguous assignment of all proton and carbon signals, a series of two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. Cross-peaks in the COSY spectrum would confirm the connectivity of protons within the individual aromatic rings of the this compound structure. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the direct assignment of carbon signals based on the already-assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity across quaternary (non-protonated) carbons and for piecing together the entire molecular framework, confirming the fusion of the rings and the position of the N-methyl group. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This experiment would show a correlation between the N-methyl protons and nearby protons on the aromatic ring system (e.g., H-2 and H-9), providing definitive proof of the methyl group's location.

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule by probing its vibrational modes.

For this compound, the FTIR spectrum would be characterized by several key absorption bands. nih.gov The most significant difference compared to the parent compound, 1H-benz(g)indole, would be the absence of the N-H stretching vibration, which typically appears as a sharp band around 3400 cm⁻¹. researchgate.net Other expected characteristic bands include:

Aromatic C-H stretching: Above 3000 cm⁻¹

Aliphatic C-H stretching (N-CH₃): Around 2850-2960 cm⁻¹

Aromatic C=C ring stretching: Multiple sharp bands in the 1450-1620 cm⁻¹ region

C-N stretching: In the 1200-1350 cm⁻¹ region

C-H out-of-plane bending: Strong bands in the 700-900 cm⁻¹ region, which are diagnostic of the substitution pattern on the aromatic rings.

Raman spectroscopy provides complementary information and is particularly useful for identifying vibrations of non-polar bonds, such as the C=C bonds within the aromatic system.

Typical Vibrational Frequencies for Indole Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (N-CH₃) | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1620 |

| C-N Stretch | 1200 - 1350 |

| C-H Out-of-Plane Bend | 700 - 900 |

Mass Spectrometry and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound. For this compound (C₁₃H₁₁N), the nominal molecular weight is 181 g/mol . The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z = 181.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule. acs.org This technique can distinguish between compounds with the same nominal mass but different chemical formulas, providing unequivocal confirmation of the molecular formula. The fragmentation pattern observed in the mass spectrum offers further structural information. For this compound, a characteristic fragmentation would be the loss of a methyl radical (•CH₃) to produce a stable fragment ion at m/z = 166. This contrasts with the parent compound, 1H-benz(g)indole, which shows a molecular ion at m/z = 167. massbank.eu

Calculated Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₃H₁₁N |

| Nominal Mass | 181 u |

| Monoisotopic (Exact) Mass | 181.08915 u |

| [M+H]⁺ Ion (HRMS) | 182.09678 u |

X-ray Diffraction Analysis for Solid-State Structural Determination

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide definitive proof of its structure. mdpi.com

The analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the planarity of the benz(g)indole ring system. researchgate.net Furthermore, it would reveal how the molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as π-π stacking, which are common in planar aromatic systems. mdpi.com X-ray crystallography serves as the ultimate validation for the structural assignments made through spectroscopic methods.

Computational and Theoretical Chemistry Studies

Theoretical studies are indispensable for understanding the intrinsic properties of molecules like this compound. By simulating molecular systems, researchers can predict and explain chemical phenomena, guiding further experimental work.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a primary tool for investigating the molecular and electronic structures of organic compounds. researchgate.netniscpr.res.in This method offers a balance between computational cost and accuracy, making it suitable for complex systems like benzindole derivatives. espublisher.com

Calculations are typically performed using specific functionals, such as B3LYP or M06-2X, combined with a basis set like 6-311++G(d,p) to optimize the molecular geometry. researchgate.netresearchgate.net For indole derivatives, DFT calculations have been shown to yield geometrical parameters that are in excellent agreement with experimental values obtained from techniques like X-ray diffraction. researchgate.net The optimization process seeks the lowest energy conformation of the molecule, providing data on bond lengths, bond angles, and dihedral angles. The resulting optimized structure represents a global minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in vibrational analysis. espublisher.com The planarity of the aromatic skeleton is a key feature, and studies on related structures confirm that the fused ring system is essentially planar.

The electronic structure is also elucidated through DFT. By calculating the distribution of electron density, one can understand the electronic properties of the molecule. Natural Bond Orbital (NBO) analysis is often employed to investigate charge delocalization, hyperconjugative interactions, and the stabilization energy associated with electron movement between orbitals.

Table 1: Representative DFT Functionals and Basis Sets Used in Indole Derivative Studies

| Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-311++G(d,p) | Geometry Optimization, Vibrational Frequencies researchgate.netresearchgate.net |

| M06-2X | 6-311++G(d,p) | Tautomer/Conformer Stability, Energy Calculations nih.gov |

| CAM-B3LYP | 6-311+G(2d,p) | Excited State Calculations, Spectroscopic Predictions researchgate.net |

Frontier Molecular Orbital Theory (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, representing the nucleophilic nature of a molecule, while the LUMO acts as an electron acceptor, indicating its electrophilic nature. youtube.comlibretexts.org

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability and reactivity. espublisher.com A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. espublisher.com Conversely, a small gap indicates that the molecule is more polarizable and more reactive. For this compound, the extended π-conjugation of the benz(g)indole system is expected to influence the HOMO and LUMO energy levels, likely resulting in a smaller gap compared to simpler indoles.

Table 2: Conceptual HOMO-LUMO Properties

| Orbital | Role in Reactions | Associated Property |

|---|---|---|

| HOMO | Electron Donor | Nucleophilicity, Ionization Potential |

Quantum Chemical Descriptors of Reactivity

From the HOMO and LUMO energy values, several quantum chemical descriptors can be calculated to quantify the reactivity of this compound. rasayanjournal.co.in These descriptors arise from conceptual DFT and provide a framework for predicting how a molecule will behave in a chemical reaction. mdpi.com

Key global reactivity descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more reactive.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as -(E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): A measure of the energy stabilization when the molecule accepts an additional electronic charge from the environment. It is calculated as ω = χ² / (2η). A higher electrophilicity index indicates a stronger electrophile. rasayanjournal.co.in

Local reactivity descriptors, such as Fukui functions, can also be calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack. nih.gov

Table 3: Global Reactivity Descriptors and Their Formulas

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to deformation of electron cloud. |

| Chemical Softness (S) | 1 / η | Indicator of higher reactivity. |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Electron-attracting power. |

Solvation Effects and Spectroscopic Property Predictions

The chemical behavior of a molecule can be significantly altered by its solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of a solvent on the geometry and electronic properties of this compound. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of properties in solution.

The prediction of spectroscopic properties is another powerful application of computational chemistry. Time-Dependent Density Functional Theory (TD-DFT) is widely used to calculate the electronic absorption spectra (e.g., UV-Vis) of molecules. researchgate.netnih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λ_max). Studies on indole and azaindole have tested various functionals (including long-range corrected ones like CAM-B3LYP and LC-ωPBE) to accurately predict the Lₐ and Lₑ π-π* transitions, which are characteristic of these aromatic systems. researchgate.net Such calculations for this compound would help in interpreting its experimental spectrum and understanding its photophysical properties.

Molecular Dynamics Simulations for Conformational Analysis

MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve. This allows for the exploration of the potential energy surface and the identification of stable conformers and the energy barriers between them. nih.gov For this compound, MD simulations could reveal the preferred orientation of the methyl group relative to the indole plane and the energetic cost of its rotation. Accelerated MD techniques can be used to enhance the sampling of conformational space, allowing for the observation of rare events, such as conformational changes, within accessible simulation times. nih.gov

Mechanistic Studies of 1 Methyl 1h Benz G Indole Reactions and Transformations

Investigation of Reaction Pathways and Intermediates

The reactions of indoles are diverse, often proceeding through complex pathways involving multiple steps and transient intermediates. The fusion of a benzene (B151609) ring to the 'g' face of the indole (B1671886) nucleus in 1-Methyl-1H-benz(g)indole influences its electronic properties, but the fundamental reactivity patterns of the indole core are retained.

Electrophilic substitution is a characteristic reaction of the indole ring system. Due to the electron-donating nature of the nitrogen atom, the pyrrole (B145914) ring is highly activated towards electrophiles. Protonation is a fundamental step in many acid-catalyzed reactions. While the lone pair on the nitrogen atom is available, protonation at the C3 position is often thermodynamically favored, leading to the formation of a stable 1H-indolium cation. bhu.ac.in This intermediate is key in reactions like acid-catalyzed polymerization. bhu.ac.in If the C3 position is substituted, electrophilic attack may occur at other positions of the pyrrole or benzene rings.

In the context of N-substituted indoles such as 1-methylindole (B147185), reactions with electrophiles like isocyanates can be directed to the C3 position. Studies on the amidation of 1-methylindole have shown that the reaction proceeds via the formation of a distinct intermediate. scispace.com For instance, in borane-catalyzed amidations, the Lewis acid activates the isocyanate, which is then attacked by the electron-rich C3 position of the indole ring.

More complex transformations, such as cascade reactions, highlight the formation of multiple intermediates. Although specific studies on this compound are limited, mechanistic proposals for related indigo (B80030) derivatives offer valuable insights. nih.gov These reactions can be initiated by N-alkylation, followed by tautomerism and subsequent intramolecular cyclizations. nih.gov For example, a proposed pathway involves the deprotonation of an N-methylene group to form a stabilized ylid, which then undergoes a 7-exo-trig cyclization with a carbonyl group, leading to the formation of a seven-membered heterocyclic intermediate. nih.gov Such complex pathways underscore the rich chemistry of the indole scaffold.

Kinetic and Thermodynamic Aspects of Transformations

The feasibility and rate of a chemical transformation are governed by its thermodynamic and kinetic parameters. Thermodynamic studies on methylated indoles, particularly in the context of Liquid Organic Hydrogen Carriers (LOHC), provide crucial data on reaction equilibria and enthalpies.

A study on the 1-methyl-indole/octahydro-1-methyl-indole system investigated the thermodynamics of its hydrogenation and dehydrogenation cycle. mdpi.com The equilibria of the hydrogenation reactions were studied in a temperature range of 413–493 K. mdpi.com The heat demand for hydrogen release, a critical parameter for LOHC systems, was found to be significantly lower for perhydro-1-methyl-indole compared to homocyclic carriers, suggesting that the dehydrogenation can occur under milder conditions. mdpi.com

Experimental values for the gas-phase enthalpies of formation for key compounds in this system have been determined through combustion calorimetry and validated by quantum-chemical calculations. mdpi.com These values are essential for calculating the enthalpy of reaction for the hydrogenation and dehydrogenation processes.

| Compound | Formula | State | ΔfH° (kJ/mol) |

|---|---|---|---|

| 1-Methylindole | C₉H₉N | gas | 133.5 ± 1.8 |

| 1-Methylindoline | C₉H₁₁N | gas | 63.0 ± 1.5 |

While detailed kinetic studies specifically on this compound are not widely available, the kinetics of the hydrogenation of 1-methyl-indole have been reported to be under kinetic control until the reaction approaches equilibrium. mdpi.com The rate of reaction is influenced by factors such as temperature, pressure, and the nature of the catalyst used. Understanding these kinetic parameters is vital for optimizing reaction conditions to achieve desired products efficiently.

Catalytic Cycle Elucidation in Metal-Mediated Processes

Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling a wide array of functionalizations for heterocyclic compounds, including indoles. uvic.ca Elucidating the catalytic cycles of these processes is key to understanding catalyst behavior and improving reaction efficiency and selectivity.

A general catalytic cycle for a metal-mediated cross-coupling reaction involving an indole derivative typically involves several key steps:

Oxidative Addition: The active, low-valent metal catalyst (e.g., Pd(0) or Ni(0)) reacts with a substrate, such as an aryl halide, cleaving a bond and inserting the metal. This increases the oxidation state of the metal (e.g., to Pd(II) or Ni(II)).

Coordination/Deprotonation: The indole substrate coordinates to the metal center. In reactions involving C-H activation, a base may be used to deprotonate the indole at the desired position, forming a metal-indolyl intermediate.

Migratory Insertion or Transmetalation: In this step, another reactant (e.g., an alkene or an organometallic reagent) is brought into the cycle. Migratory insertion involves the insertion of a coordinated unsaturated molecule into a metal-ligand bond. Transmetalation involves the transfer of an organic group from another metallic reagent to the catalyst's metal center.

Reductive Elimination: This is the final, product-forming step. Two ligands on the metal center couple and are expelled from the coordination sphere, forming the desired product and regenerating the low-valent metal catalyst, which can then re-enter the catalytic cycle.

For example, in nickel-catalyzed hydroamination reactions, a proposed mechanism involves the oxidative addition of a Ni(0) catalyst into the N-O bond of an aminating reagent to form an intermediate. acs.org This is followed by isomerization and protonation to yield an aniline-Ni(II) complex. Subsequent hydrometalation of an alkene generates a chiral alkyl-Ni(II) species. Finally, reductive elimination delivers the aminated product and regenerates the active Ni(0) catalyst. acs.org While this specific example does not use this compound, the fundamental steps of the catalytic cycle are broadly applicable to metal-catalyzed transformations of the indole core.

Future Directions and Emerging Research Areas for 1 Methyl 1h Benz G Indole

Novel Synthetic Methodologies for Enhanced Structural Diversity

The development of novel synthetic routes is paramount to expanding the chemical space around the 1-Methyl-1H-benz(g)indole scaffold and enabling the creation of a diverse library of derivatives for various applications. Future research will likely focus on methodologies that offer greater efficiency, sustainability, and control over regioselectivity.

Key areas of exploration include:

Advanced Catalytic Systems: The application of modern catalytic methods, such as those employing palladium, rhodium, and copper, is expected to yield more efficient and selective syntheses. mdpi.comrsc.org For instance, palladium-catalyzed carbonylative approaches and C-H functionalization strategies, which have been successful for other indole (B1671886) derivatives, could be adapted for the synthesis and functionalization of this compound. beilstein-journals.orgbeilstein-journals.org The use of magnetic nanoparticles as recoverable catalysts presents a green and sustainable avenue for synthesizing indole derivatives, a methodology that could be extended to the benz(g)indole series. researchgate.net

Multicomponent Reactions: One-pot, multicomponent reactions offer a streamlined approach to constructing complex molecular architectures from simple starting materials. rug.nl Developing such a strategy for this compound would significantly expedite the synthesis of novel analogues.

Flow Chemistry and Automation: The integration of flow chemistry and automated synthesis platforms can accelerate the optimization of reaction conditions and the rapid generation of a library of derivatives. This high-throughput approach is invaluable for structure-activity relationship (SAR) studies in medicinal chemistry.

Late-Stage Functionalization: Methodologies that allow for the selective modification of the this compound core at a late stage of the synthesis are highly desirable. This would enable the rapid diversification of complex molecules, facilitating the exploration of their chemical and biological properties.

A summary of potential synthetic strategies is presented in the table below:

| Synthetic Strategy | Potential Advantages | Relevant Catalyst/Reagent Types |

| C-H Functionalization | High atom economy, direct modification of the core structure. | Palladium, Rhodium, Copper |

| Carbonylative Cyclization | Introduction of carbonyl groups for further functionalization. | Palladium, Molybdenum Carbonyl |

| Multicomponent Reactions | Increased efficiency, rapid access to complex structures. | Isocyanides, various electrophiles and nucleophiles |

| Nanoparticle Catalysis | Green and sustainable, catalyst recyclability. | Magnetic nanoparticles with catalytic metals |

Advanced Computational Modeling for Predictive Chemical Research

Computational chemistry and machine learning are poised to play a transformative role in understanding and predicting the properties and reactivity of this compound. These in silico approaches can guide synthetic efforts, accelerate the discovery of new applications, and provide fundamental insights into the molecule's behavior.

Future computational research directions include:

Predictive Reactivity Models: The development of machine learning models to predict the regioselectivity of various reactions on the this compound scaffold would be a powerful tool for synthetic planning. nih.gov By analyzing computed properties of the starting materials, these models can forecast the most likely sites of electrophilic or nucleophilic attack. acs.org

QSAR and Drug Discovery: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of this compound derivatives. nih.gov By correlating structural features with biological data, these models can guide the design of new compounds with enhanced therapeutic potential. researchgate.netgjpb.de

Simulation of Spectroscopic Properties: Advanced computational methods can be employed to accurately predict spectroscopic data, such as NMR and UV-Vis spectra. This can aid in the structural elucidation of new derivatives and provide a deeper understanding of their electronic properties.

Molecular Dynamics Simulations: Molecular dynamics simulations can be used to study the interactions of this compound derivatives with biological targets, such as proteins and nucleic acids. These simulations can provide insights into binding modes and help in the rational design of new drugs.

The table below outlines key computational approaches and their potential applications:

| Computational Approach | Application in this compound Research |

| Machine Learning | Predicting regioselectivity, developing QSAR models. nih.gov |

| Density Functional Theory (DFT) | Calculating electronic properties, predicting reaction mechanisms. |

| Molecular Docking | Identifying potential biological targets, predicting binding affinities. researchgate.net |

| Molecular Dynamics | Simulating interactions with biomolecules, studying conformational changes. |

Exploration of Undiscovered Chemical Reactivity and Selectivity

While the basic reactivity of the indole nucleus is well-established, the unique electronic and steric environment of this compound presents opportunities to uncover novel and selective chemical transformations.

Future research in this area could focus on:

Selective C-H Activation: Developing methods for the site-selective functionalization of the various C-H bonds on the benz(g)indole core would open up new avenues for creating diverse derivatives. nih.gov

Cycloaddition Reactions: Investigating the participation of the benz(g)indole system in various cycloaddition reactions, such as Diels-Alder or [2+2] cycloadditions, could lead to the synthesis of complex polycyclic structures with interesting properties. wikipedia.org

Reactions of the N-Methyl Group: Exploring the reactivity of the N-methyl group, beyond its role as a simple alkyl substituent, could lead to novel functionalization strategies. For example, selective oxidation or dealkylation-realkylation sequences could provide access to new classes of derivatives.

Photoredox Catalysis: The application of photoredox catalysis to this compound could enable previously inaccessible transformations under mild reaction conditions.

Integration with Supramolecular Chemistry and Nanotechnology Concepts

The planar and aromatic nature of the this compound scaffold makes it an attractive building block for the construction of supramolecular assemblies and functional nanomaterials.

Emerging research areas in this domain include:

Self-Assembling Systems: Designing and synthesizing derivatives of this compound that can self-assemble into well-defined supramolecular structures, such as gels, liquid crystals, or nanotubes, through non-covalent interactions like hydrogen bonding and π-π stacking. mdpi.com

Functional Nanoparticles: Incorporating this compound into nanoparticle formulations can enhance its properties for specific applications. nih.govnih.govcitedrive.com For example, loading the compound into nanoparticles could improve its delivery and efficacy as a therapeutic agent. nih.govnih.govcitedrive.com

Organic Electronics: The electron-rich nature of the benz(g)indole core suggests its potential use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

The table below summarizes potential applications in these advanced fields:

| Field | Potential Application of this compound |

| Supramolecular Chemistry | Building block for gels, liquid crystals, and other ordered structures. mdpi.com |

| Nanotechnology | Component of functional nanoparticles for drug delivery or imaging. nih.govnih.govcitedrive.com |

| Materials Science | Core unit for organic electronic materials. |

Development of Advanced Analytical Methodologies for Research Applications

As the complexity of the synthesized this compound derivatives increases, so does the need for sophisticated analytical techniques for their characterization and analysis.

Future advancements in this area will likely involve:

Hyphenated Chromatographic Techniques: The use of hyphenated techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), will be crucial for the separation and identification of complex mixtures of benz(g)indole derivatives. oup.comspringernature.comnih.govnih.govresearchgate.net

Advanced NMR Spectroscopy: The application of advanced NMR techniques, including two-dimensional methods and the analysis of heteronuclear couplings, will be essential for the unambiguous structural elucidation of novel and complex derivatives. semanticscholar.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS will be indispensable for the accurate determination of the elemental composition of new compounds, providing a high degree of confidence in their identification.

Chiral Separation Techniques: For the synthesis of enantiomerically pure derivatives, the development of robust chiral chromatography methods will be necessary to separate and quantify the different stereoisomers.

A summary of key analytical techniques is provided below:

| Analytical Technique | Purpose in this compound Research |

| LC-MS/GC-MS | Separation and identification of reaction products and impurities. oup.comspringernature.comnih.govnih.govresearchgate.net |

| Advanced NMR | Detailed structural characterization of new compounds. semanticscholar.orgresearchgate.net |

| HRMS | Accurate mass determination and elemental composition analysis. |

| Chiral Chromatography | Separation and quantification of enantiomers. |

Q & A

Q. What are the common synthetic routes for preparing 1-Methyl-1H-benz(g)indole derivatives?

- Methodological Answer : The synthesis of this compound derivatives typically involves cyclization or functionalization of indole precursors. For example, Methyl 1H-benzo[g]indole-2-carboxylate can be synthesized via condensation reactions using formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene under reflux conditions. Substitution reactions (e.g., halogenation or alkylation) are also employed to introduce diverse functional groups at specific positions of the indole core . Key intermediates like benzofuro[3,2-b]indole derivatives are formed through oxidation or reduction steps, depending on the target molecule .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound derivatives?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for confirming molecular structure, with aromatic proton signals typically appearing between δ 6.9–8.0 ppm and methyl groups at δ 2.5–4.0 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks for CHClN at m/z 242.0731) .

- X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles to confirm stereochemistry and packing motifs .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective substitution in this compound derivatives?

- Methodological Answer : Regioselectivity in substitution reactions (e.g., at the 3-position of the indole ring) depends on:

- Catalysts : Tetrabutylammonium iodide enhances electrophilic substitution by stabilizing transition states .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitutions, while toluene is optimal for Friedel-Crafts alkylation .

- Temperature : Reflux conditions (100–120°C) improve yields in multi-step reactions, as seen in the synthesis of 1-Ethyl-2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)-1(H)-benz[c,d]indole .

Q. How can computational methods resolve contradictions between experimental and theoretical data in indole derivative studies?

- Methodological Answer : Discrepancies between molecular docking predictions and experimental bioassays are addressed by:

- Docking Parameter Calibration : Adjusting force fields (e.g., AMBER or CHARMM) to better model indole-protein interactions .

- Free Energy Calculations : Using MM-GBSA to validate binding affinities of derivatives like 4-aminophenyl-substituted indoles against targets such as HIV-1 integrase .

- Validation with Crystallographic Data : Aligning docking poses with experimentally resolved structures (e.g., PDB ID: 3JUS) to refine computational models .

Q. What strategies are used to analyze structure-activity relationships (SAR) in this compound-based therapeutics?

- Methodological Answer : SAR studies involve:

- Functional Group Scanning : Comparing bioactivity of derivatives with substituents like ethynyl (e.g., 6-Ethynyl-1-methyl-1H-indole) or trifluoromethyl groups .

- Pharmacophore Modeling : Identifying critical interaction sites (e.g., hydrogen bonding at the indole nitrogen) using tools like Schrödinger’s Phase .

- In Vitro Assays : Testing anti-HIV or anticancer activity in cell lines, correlating IC values with electronic (Hammett σ) or steric parameters of substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.